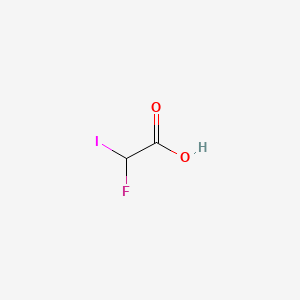

Fluoroiodoacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-2-iodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXIKOHXQZCHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382080 | |

| Record name | Fluoroiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-45-4 | |

| Record name | 2-Fluoro-2-iodoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluoroiodoacetic Acid: A Technical Guide for Advanced Synthesis

Introduction: Unveiling a Unique Halogenated Building Block

Fluoroiodoacetic acid, with the CAS Number 471-45-4, is a halogenated derivative of acetic acid featuring both a fluorine and an iodine atom on the alpha-carbon.[1] This unique structural arrangement imparts significant reactivity, making it a valuable, albeit specialized, building block in synthetic organic chemistry. Its molecular formula is C₂H₂FIO₂, and it has a molecular weight of approximately 203.93 g/mol .[2] Typically, it appears as a colorless to pale yellow solid or liquid, and it is known to be soluble in polar solvents.[1]

The presence of two different halogens, the highly electronegative fluorine and the larger, more polarizable iodine, creates a chiral center and offers distinct chemical handles for sequential reactions. This dual functionality makes this compound an intriguing substrate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations for researchers and professionals in drug development.

Physicochemical and Hazardous Properties

A clear understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design. While specific experimental data for some properties are not widely published, its characteristics can be inferred from its structure and data from commercial suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source(s) |

| CAS Number | 471-45-4 | [1][2] |

| Molecular Formula | C₂H₂FIO₂ | [1][2] |

| Molecular Weight | ~203.94 g/mol | [1] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Solubility | Soluble in polar solvents | [1] |

| Purity (Commercial) | Typically ≥97% | [1] |

Hazard Profile and Safety Imperatives

Haloacetic acids are known to be highly toxic and corrosive.[3][4] Exposure can cause severe chemical burns to the skin and eyes.[3] Ingestion of haloacetic acids can be fatal, causing severe burns to the mouth, throat, and stomach.[3] Long-term exposure to various haloacetic acids in animal studies has been linked to adverse effects on the liver, kidneys, pancreas, and nervous system, with some being considered potential human carcinogens.[4][5][6]

Core Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

-

Ventilation: All handling must be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

-

Emergency Procedures: An eyewash station and safety shower must be immediately accessible. In case of skin contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] If ingested, do not induce vomiting and seek immediate medical help.[3]

Synthesis and Characterization

Conceptual Synthesis Pathway

Detailed, peer-reviewed synthesis protocols for this compound are not abundant in the literature. However, a plausible and commonly utilized strategy for α-fluorocarboxylic acids involves a multi-step process starting from a related carboxylic acid.[6] A hypothetical, logical pathway could involve the Hell-Volhard-Zelinsky reaction for α-halogenation, followed by nucleophilic substitution.

A general approach for synthesizing 2-fluorocarboxylic acids begins with the α-bromination of the corresponding carboxylic acid, followed by esterification. The bromine atom is then displaced by fluorine using a fluoride salt like potassium fluoride (KF). The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Conceptual synthesis pathway for this compound.

Characterization Techniques

Proper characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic methods would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is a highly specific technique for fluorine-containing compounds.[7] The fluorine nucleus (¹⁹F) is 100% naturally abundant and highly sensitive, providing a wide chemical shift range that minimizes signal overlap.[8][9] For this compound, a distinct signal would be expected, with its chemical shift influenced by the adjacent iodine and carboxyl groups.

-

¹H NMR: A doublet signal would be expected for the single proton on the α-carbon, split by the adjacent fluorine atom. The position of this signal would be significantly downfield due to the deshielding effects of the attached halogens and the carbonyl group.

-

¹³C NMR: Two signals would be anticipated: one for the carbonyl carbon and another for the α-carbon, which would exhibit a large one-bond carbon-fluorine coupling constant.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of halogenated acetic acids, typically after a derivatization step (e.g., esterification) to increase volatility.[10][11][12][13] The resulting mass spectrum would show a characteristic molecular ion peak and fragmentation pattern corresponding to the methyl ester of this compound.

-

Applications in Research and Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability.[14] this compound serves as a valuable fluorinated building block in this context.

Role as a Synthetic Intermediate

This compound is utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] Its value lies in the differential reactivity of the C-F and C-I bonds. The carbon-iodine bond is significantly weaker and can be selectively cleaved or substituted under conditions that leave the robust carbon-fluorine bond intact. This allows for the introduction of the fluoroacetyl moiety into a target scaffold, followed by further chemical transformations at the former site of the iodine atom.

While specific, high-profile examples in blockbuster drugs are not widely documented, its use has been noted in the synthesis of certain pharmaceuticals like the protease inhibitor indinavir and the decongestant pseudoephedrine .[1]

Sources

- 1. CAS 471-45-4: 2-Fluoro-2-iodoacetic acid | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. dhss.delaware.gov [dhss.delaware.gov]

- 4. mtpleasantny.gov [mtpleasantny.gov]

- 5. Haloacetic Acids (HAA) Disinfection By-Products Contaminant Testing Drinking Water [knowyourh2o.com]

- 6. frizzlife.com [frizzlife.com]

- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Analyzing haloacetic acids using gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. scilit.com [scilit.com]

- 13. scispace.com [scispace.com]

- 14. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of Fluoroiodoacetic acid

An In-Depth Technical Guide to the Synthesis and Characterization of Fluoroiodoacetic Acid

Abstract

This compound (C₂H₂FIO₂) is a halogenated carboxylic acid of significant interest in synthetic organic chemistry. Its unique bifunctional nature, possessing both a fluorine and an iodine atom on the alpha-carbon, makes it a valuable building block for introducing these halogens into more complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic pathway for this compound, details its thorough characterization using modern analytical techniques, and outlines critical safety and handling protocols. The content herein is intended for researchers and professionals in chemistry and drug development, offering both theoretical grounding and practical, field-tested insights into the management of this reactive intermediate.

Strategic Synthesis: The Halogen Exchange Pathway

The synthesis of α-halo acids can be approached through various methods, but for generating this compound, the halogen exchange reaction, specifically a Finkelstein-type reaction, presents a highly efficient and reliable strategy. This pathway is chosen for its operational simplicity, use of readily available precursors, and typically high yields. The core principle involves the nucleophilic displacement of a halide (like bromide or chloride) by iodide.

The rationale for this choice is rooted in the principles of nucleophilic substitution. By using a precursor like an ester of bromofluoroacetic acid, we can leverage the excellent leaving group ability of bromide and the strong nucleophilicity of the iodide ion. The reaction is driven to completion by Le Chatelier's principle, as the resulting sodium bromide or chloride byproduct precipitates out of the acetone solvent, effectively removing it from the equilibrium.[1][2]

Overall Synthetic Workflow

The synthesis is a multi-step process that begins with a commercially available precursor and proceeds through the key halogen exchange step, followed by hydrolysis and rigorous purification.

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism: SN2 Halogen Exchange

The cornerstone of this synthesis is the bimolecular nucleophilic substitution (SN2) reaction. The iodide anion directly attacks the electrophilic α-carbon, leading to the displacement of the bromide leaving group in a single, concerted step.

Caption: SN2 mechanism for the Finkelstein reaction.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

-

Step 1: Halogen Exchange.

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add dry sodium iodide (1.2 equivalents) and anhydrous acetone.

-

Stir the suspension until the sodium iodide is fully dissolved.

-

Add ethyl bromofluoroacetate (1.0 equivalent) dropwise to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours. The formation of a white precipitate (NaBr) will be observed.[1]

-

-

Step 2: Work-up and Isolation of Ester Intermediate.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Redissolve the resulting oil in diethyl ether and wash with a 5% aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude ethyl fluoroiodoacetate.

-

-

Step 3: Acid Hydrolysis.

-

To the crude ethyl fluoroiodoacetate, add a 3M solution of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours until TLC or NMR analysis indicates complete consumption of the ester.

-

-

Step 4: Final Purification.

-

Cool the reaction mixture and extract the product into a suitable organic solvent, such as dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or recrystallization from petroleum ether to yield the final product as a colorless to pale yellow liquid or solid.[3][4]

-

| Parameter | Value/Condition | Rationale |

| Starting Material | Ethyl Bromofluoroacetate | Commercially available; bromide is an excellent leaving group. |

| Reagent | Sodium Iodide (NaI) | Provides the iodide nucleophile. |

| Solvent | Anhydrous Acetone | Dissolves NaI but not NaBr, driving the reaction forward.[1] |

| Reaction Temp. | Reflux (~56 °C) | Provides sufficient activation energy for the SN2 reaction. |

| Hydrolysis | Acidic (e.g., HCl) | Standard method for converting an ester to a carboxylic acid. |

| Typical Yield | 75-85% | Reflective of the efficiency of Finkelstein-type reactions. |

Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic & Analytical Data

The unique structure of this compound gives rise to a distinct spectroscopic fingerprint.

| Technique | Expected Observation | Interpretation |

| ¹H NMR | Doublet of doublets (δ ≈ 5.0-6.0 ppm, ¹JH-F ≈ 45-55 Hz, ²JH-I small) | Confirms the CHFI moiety. The large coupling constant is characteristic of geminal H-F coupling.[5] |

| Broad singlet (δ ≈ 10-12 ppm) | Characteristic of the acidic proton of the carboxylic acid. | |

| ¹⁹F NMR | Doublet (δ ≈ -150 to -170 ppm, ¹JF-H ≈ 45-55 Hz) | Confirms the presence of the fluorine atom and its coupling to the adjacent proton. |

| ¹³C NMR | Doublet (δ ≈ 70-85 ppm, ¹JC-F ≈ 180-200 Hz) | Alpha-carbon signal split by the directly attached fluorine. |

| Singlet (δ ≈ 170-175 ppm) | Carbonyl carbon of the carboxylic acid. | |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 202.9 | Confirms the molecular weight of 203.94 g/mol .[6][7] |

| IR Spectroscopy | 2500-3300 cm⁻¹ (broad) | O-H stretching of the carboxylic acid. |

| ~1710 cm⁻¹ (strong) | C=O stretching of the carboxylic acid. | |

| ~1050-1150 cm⁻¹ | C-F bond stretching vibration. |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product. Using a mobile phase modifier like difluoroacetic acid (DFA) or trifluoroacetic acid (TFA) can improve peak shape and resolution.[8][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives (e.g., the ethyl ester), GC-MS is an excellent tool for confirming purity and identity.[10]

Safety, Handling, and Storage

DANGER: this compound is a halogenated acetic acid derivative and must be handled with extreme caution.[3] Related compounds, such as fluoroacetic acid, are highly toxic.[11][12][13] The compound is expected to be corrosive and may cause severe skin and eye damage.[14]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][14] An eye wash station and emergency shower must be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[15] The container should be tightly sealed.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter the sewer system.[12][13]

Applications in Research and Development

This compound serves as a specialized building block in organic synthesis. Its utility is primarily in the construction of complex molecules where precise installation of fluorine and iodine is required.

-

Pharmaceutical Synthesis: It can be used as an intermediate in the synthesis of novel drug candidates. The incorporation of fluorine is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[3][16]

-

Agrochemical Development: Similar to pharmaceuticals, fluorinated compounds play a crucial role in modern agrochemicals.[3]

-

Radiolabeling: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I) for applications in medical imaging, such as Single Photon Emission Computed Tomography (SPECT).[17]

References

-

Cahard, D., & Thielemann, O. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC, NIH. Retrieved from [Link]

-

SSLC.gov. (2023). Safety Data Sheet. Retrieved from [Link]

-

Mizukami, Y., Song, Z., & Takahashi, T. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal. Retrieved from [Link]

-

NextSDS. (n.d.). Fluoroacetic acid Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). EP0944564A1 - Halogen exchange reactions and uses thereof.

-

National Institute of Standards and Technology. (n.d.). Fluoroacetic acid - NIST WebBook. Retrieved from [Link]

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0274 - FLUOROACETIC ACID. Retrieved from [Link]

-

Khan Academy. (n.d.). Halogen exchange method (video). Retrieved from [Link]

-

ResearchGate. (2019). Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

-

YouTube. (2020). Halogen exchange#chemistry#ncert#class12#finkelsteinreaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of iodoacetic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass Spectrometric Detection. Retrieved from [Link]

-

MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

-

PubMed. (2006). Determination of Fluoroacetic Acid in Water and Biological Samples by GC-FID and GC-MS in Combination With Solid-Phase Microextraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 16.2: Other Aromatic Substitutions. Retrieved from [Link]

-

PubMed. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Fluoroacetic acid. Retrieved from [Link]

-

PMC, NIH. (2018). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Retrieved from [Link]

- Google Patents. (n.d.). US2506068A - Production of fluoroacetic acids.

-

SciELO. (2021). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. Retrieved from [Link]

-

Nanalysis. (n.d.). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Retrieved from [Link]

-

ResearchGate. (2021). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved from [Link]

- Google Patents. (n.d.). US9120740B2 - Method for preparing difluoroacetic acid.

-

SciELO. (2021). Fluoridic Acid in the Infrared Spectroscopy Analysis of Chemical Composition of Organic Matter. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectra of Hydrogen Bond Network in Lamellar Perfluorocarboxylic Acid Monohydrates. Retrieved from [Link]

-

PubMed. (2011). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution. Retrieved from [Link]

-

ResearchGate. (2013). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. youtube.com [youtube.com]

- 3. CAS 471-45-4: 2-Fluoro-2-iodoacetic acid | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. Fluoroacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]

- 10. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nextsds.com [nextsds.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ICSC 0274 - FLUOROACETIC ACID [chemicalsafety.ilo.org]

- 14. sslc.gov [sslc.gov]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

- 17. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluoroiodoacetic Acid: Structure, Reactivity, and Applications

Introduction

Fluoroiodoacetic acid (FIAA) is a unique bifunctional organohalogen compound that stands at the intersection of high reactivity and significant biological potential. As a halogenated derivative of acetic acid, it possesses a carboxylic acid group, a highly stable carbon-fluorine bond, and a labile carbon-iodine bond. This distinct combination of functional groups makes it a molecule of considerable interest for researchers, particularly in the fields of medicinal chemistry, chemical biology, and drug development.

This guide provides a comprehensive overview of the core chemical principles of this compound. We will delve into its structural and physicochemical properties, explore its synthesis and inherent reactivity, discuss its toxicological profile and safe handling procedures, and present validated experimental protocols. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile chemical building block.

PART 1: Chemical Structure and Physicochemical Properties

This compound is characterized by a simple yet potent molecular architecture. The central sp³-hybridized alpha-carbon is substituted with a fluorine atom, an iodine atom, a hydrogen atom, and a carboxyl group. The presence of two different halogen atoms imparts a unique electronic and steric environment, governing its reactivity.

Chemical Structure Diagram

Caption: 2D structure of this compound (C₂H₂FIO₂).

Physicochemical Data Summary

The physical and chemical properties of this compound are summarized below. These values are critical for planning reactions, purification procedures, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 471-45-4 | [1] |

| Molecular Formula | C₂H₂FIO₂ | [1] |

| Molecular Weight | 203.93 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 79.5 °C (Predicted) | [2] |

| Boiling Point | 235.5 ± 25.0 °C (Predicted) | [2] |

| pKa | 1.97 ± 0.41 (Predicted) | [2] |

| Purity | ≥97% |

Note: Some physical properties are based on computational predictions and should be considered as estimates.

Spectroscopic Characteristics

-

¹H NMR: A single signal, a doublet, is expected for the alpha-proton (–CHF–). The coupling will arise from the adjacent fluorine atom (²JH-F). The chemical shift would be significantly downfield due to the deshielding effects of the adjacent fluorine, iodine, and carbonyl group. A broad singlet for the carboxylic acid proton would also be present at a much lower field (>10 ppm), which may exchange with D₂O.

-

¹³C NMR: Two signals are expected. The carbonyl carbon (~170-180 ppm) and the alpha-carbon. The alpha-carbon signal will appear as a doublet due to one-bond coupling with fluorine (¹JC-F) and its chemical shift will be influenced by all three substituents.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z ≈ 204. Key fragmentation patterns would likely involve the loss of iodine (•I), the carboxyl group (•COOH), or combinations thereof. Due to the high energy of electron ionization, the parent peak may be weak.[3]

PART 2: Synthesis and Reactivity

Synthetic Pathways

This compound is not naturally occurring and must be prepared synthetically. A common and logical laboratory-scale approach involves the hydrolysis of its corresponding ester, such as ethyl fluoroiodoacetate. This precursor can be synthesized through more specialized organofluorine chemistry techniques. The final step is an acid-catalyzed hydrolysis followed by acidification to yield the free carboxylic acid.

A representative workflow for the synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the carboxylic acid functionality and the alpha-carbon bearing two different halogen atoms.

-

Carboxylic Acid Reactions: The carboxyl group undergoes typical reactions such as Fischer esterification with alcohols under acidic catalysis.[4] It can also be converted to an acid chloride or activated with coupling reagents (e.g., CDI) to form amides, which is particularly relevant in peptide synthesis and bioconjugation.[5]

-

Nucleophilic Substitution at the Alpha-Carbon: The carbon-halogen bonds exhibit vastly different reactivities. The C-F bond is exceptionally strong and generally unreactive to nucleophilic attack. In contrast, the C-I bond is much weaker, and the iodide ion is an excellent leaving group. This makes the alpha-carbon an electrophilic site susceptible to Sₙ2 reactions .[6] Nucleophiles will preferentially displace the iodide, leaving the fluoride intact. This predictable regioselectivity is a cornerstone of its utility as a synthetic building block, allowing for the precise installation of a fluoromethyl group onto a nucleophilic substrate.

Caption: Generalized Sₙ2 reaction mechanism at the α-carbon of FIAA.

PART 3: Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7] this compound serves as a valuable building block for introducing a fluorinated acetic acid moiety into larger molecules.

-

Proteomics: As a specialty chemical for proteomics research, it can be used to alkylate cysteine residues in proteins.[8] The iodine is displaced by the nucleophilic thiol group of cysteine, thereby introducing a fluoroacetyl tag.

-

Medicinal Chemistry: It is a precursor for synthesizing more complex fluorinated molecules. The dual reactivity allows for sequential modification: first, a nucleophilic substitution to attach the core scaffold, followed by modification of the carboxylic acid to build out the rest of the molecule. This provides a route to novel fluorinated amino acids, enzyme inhibitors, and other pharmacologically active compounds.

-

Tracer and Probe Synthesis: The unique combination of halogens could potentially be exploited in the synthesis of probes for imaging or affinity-based applications, where the iodine could be replaced with a reporter group or linker.

PART 4: Safety, Handling, and Toxicology

WARNING: this compound and related monohaloacetic acids are classified as highly toxic and corrosive.[1] Extreme caution must be exercised during handling.

Hazard Identification and Safety Precautions

| Hazard Statement | Description | Precautionary Measures |

| H300 | Fatal if swallowed. | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. If swallowed, immediately call a POISON CENTER or doctor.[3][9] |

| H314 | Causes severe skin burns and eye damage. | Wear protective gloves, clothing, eye, and face protection. If on skin or in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[3][9] |

| H400 | Very toxic to aquatic life. | Avoid release to the environment.[9] |

Handling and Storage Protocol

-

Engineering Controls: All work must be conducted in a properly functioning certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. A face shield is recommended when handling larger quantities.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed and store locked up.

-

Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste must be disposed of according to local, state, and federal regulations.

Toxicological Mechanism

The toxicity of monohaloacetic acids, including iodoacetic acid, is strongly correlated with their alkylating potential.[10] These compounds can inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolysis pathway.[11] By alkylating cysteine residues in the enzyme's active site, they disrupt cellular energy production. The toxic potency follows the trend of the halogen's leaving group ability: Iodo- > Bromo- >> Chloroacetic acid.[10]

Furthermore, fluoroacetate itself is a well-known metabolic poison. It undergoes a "lethal synthesis" where it is converted into fluorocitrate, a potent inhibitor of aconitase, which shuts down the Krebs cycle.[3][12] This dual-threat mechanism underscores the compound's high toxicity.

PART 5: Key Experimental Protocols

The following protocols are representative examples of reactions involving haloacetic acids. They should be adapted and optimized by the end-user. All procedures must be performed in a fume hood with appropriate PPE.

Protocol 1: Fischer Esterification of this compound

This protocol describes the synthesis of an ester (e.g., methyl fluoroiodoacetate) using an acid catalyst. The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[7][8]

Materials:

-

This compound (1.0 eq)

-

Anhydrous Methanol (20-30 eq)

-

Concentrated Sulfuric Acid (catalytic, ~0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate or Diethyl Ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (20-30 eq).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the solution.

-

Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

-

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

Workup - Quenching: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.

-

Causality: The bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted this compound, converting it to its water-soluble sodium salt.

-

-

Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1x).

-

Causality: The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Nucleophilic Substitution with an Amine

This protocol describes the reaction of this compound with a primary or secondary amine to form a fluorinated N-substituted glycine derivative. The carboxylic acid must first be activated.

Materials:

-

This compound (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) or similar coupling agent (1.05 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M HCl solution

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Acid Activation: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add CDI (1.05 eq) portion-wise and stir at room temperature for 1 hour or until gas evolution ceases. This forms the highly reactive acylimidazolide intermediate.

-

Nucleophilic Addition: In a separate flask, dissolve the amine (1.1 eq) in anhydrous DCM. Add this amine solution dropwise to the activated acid solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

-

Note: This step forms the amide bond. The Sₙ2 reaction at the alpha-carbon with the amine as the nucleophile can also occur but is generally slower than the acylation reaction. To favor N-acylation over N-alkylation, using a less hindered amine and controlled temperature is key. For selective alkylation at the alpha-carbon, the carboxylic acid would typically be protected as an ester first.

-

-

Workup: Quench the reaction with 1M HCl. Transfer to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

-

Causality: The acid wash removes unreacted amine. The bicarbonate wash removes any remaining acidic species.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Conclusion

This compound is a potent and versatile reagent whose value lies in its predictable, differential reactivity. The stable C-F bond and the labile C-I bond allow it to serve as an effective synthon for introducing the valuable fluoroacetyl moiety into a wide range of molecules. While its application is underscored by a significant toxicological profile that demands rigorous safety protocols, its potential in creating novel therapeutics and chemical probes is undeniable. For the informed researcher, FIAA offers a reliable tool for advancing projects in drug discovery and chemical biology, provided it is handled with the respect its reactivity and toxicity command.

References

-

Pals, J. A., Ang, J. K., Wagner, E. D., & Plewa, M. J. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. Environmental Science & Technology, 45(13), 5791–5797. [Link][1][10]

-

Plewa, M. J., et al. (2011). Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts. PubMed. [Link][11]

-

Carpino, L. A., et al. (1986). Nα-(9-Fluorenylmethoxycarbonyl)amino acid chlorides. The Journal of Organic Chemistry, 51(19), 3732-3734. (Note: This reference discusses related chemistry for peptide coupling).[5]

-

Unknown Author. TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS. [Link][13]

-

Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link][7]

-

NIST. Fluoroacetic acid - Mass Spectrum. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link][6]

-

Master Organic Chemistry. Fischer Esterification. [Link][15]

-

Proud, A. D., et al. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High Resolution Spectroscopy & Separation Sciences. [Link][16]

-

Alexopoulos, K., et al. (2010). Toxicology of fluoroacetate: a review, with possible directions for therapy research. PubMed. [Link][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]

- 5. Fluoroacetic acid [webbook.nist.gov]

- 6. csub.edu [csub.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. uakron.edu [uakron.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. rsc.org [rsc.org]

- 12. compoundchem.com [compoundchem.com]

- 13. University of Ottawa NMR Facility Blog: Isotope Effects and the 19F - 13C HMQC Spectrum of Trifluoroacetic Acid [u-of-o-nmr-facility.blogspot.com]

- 14. scienceready.com.au [scienceready.com.au]

- 15. dovepress.com [dovepress.com]

- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Fluoroiodoacetic acid mechanism of action in biological systems

An In-depth Technical Guide to the Mechanism of Action of Fluoroiodoacetic Acid in Biological Systems

This compound (FIAA) is a halogenated organic compound with significant toxicological potential. While specific research on FIAA is limited, its structural analogy to the well-studied toxin fluoroacetic acid (FAA) provides a strong basis for understanding its mechanism of action. This guide synthesizes the established principles of fluoroacetate toxicology to elucidate the probable biochemical cascade initiated by FIAA in biological systems. The central hypothesis is that FIAA undergoes a process of "lethal synthesis," whereby it is metabolically converted into a toxic metabolite that potently inhibits a critical enzyme in cellular respiration. This document provides a detailed exploration of this mechanism, from cellular uptake to enzymatic inhibition and the resulting systemic effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this class of compounds.

PART 1: The Principle of Lethal Synthesis

The toxicity of this compound is not inherent to the molecule itself but arises from its metabolic conversion into a potent enzyme inhibitor. This concept, termed "lethal synthesis" or "suicide metabolism," is a cornerstone of understanding the action of many toxic compounds.[1][2] In this process, a relatively non-toxic precursor is transformed by the body's own metabolic machinery into a substance that is highly detrimental.[1] For fluoroacetate, and by extension this compound, this metabolic activation is the critical initiating event in its toxic cascade.

Cellular Uptake and Activation

The journey of this compound's toxicity begins with its entry into the cell. As a small carboxylic acid, its uptake is likely facilitated by fatty acid transport proteins in the plasma membrane.[3][4] Once inside the cytoplasm, FIAA is believed to be recognized as a substrate by acetyl-CoA synthetase. This enzyme, normally responsible for activating acetate by converting it to acetyl-CoA, is predicted to catalyze the conversion of this compound to fluoroiodoacetyl-CoA. This activation step is crucial as it prepares the molecule for entry into the central metabolic pathway of the cell, the citric acid cycle.[5]

PART 2: The Molecular Target: Aconitase and the Citric Acid Cycle

The primary target of this compound's toxic metabolite is the enzyme aconitase, a key player in the citric acid cycle (also known as the Krebs cycle or TCA cycle).[6][7][8] This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.

Formation of the Toxic Metabolite: Fluoroiodocitrate

Following its conversion to fluoroiodoacetyl-CoA, the molecule enters the mitochondria, the powerhouse of the cell. Here, it serves as a substrate for citrate synthase, the first enzyme of the citric acid cycle.[2][5] Citrate synthase catalyzes the condensation of fluoroiodoacetyl-CoA with oxaloacetate to form fluoroiodocitrate.[5] It is this newly synthesized molecule, fluoroiodocitrate, that acts as the potent inhibitor.

Inhibition of Aconitase

Aconitase is responsible for the stereospecific isomerization of citrate to isocitrate, a critical step in the citric acid cycle.[7] Fluoroiodocitrate, due to its structural similarity to citrate, is able to bind to the active site of aconitase.[5][9] The precise nature of the inhibition by the analogous fluorocitrate is complex, with evidence suggesting it acts as a mechanism-based inhibitor.[10] It is proposed that aconitase processes fluorocitrate, leading to the formation of a tightly-binding intermediate that inactivates the enzyme.[10] The inhibition of aconitase by fluoroiodocitrate effectively halts the citric acid cycle.[5][7]

Diagram of the Lethal Synthesis and Aconitase Inhibition Pathway

Caption: Metabolic activation of this compound and subsequent inhibition of aconitase.

PART 3: Physiological Consequences of Aconitase Inhibition

The blockade of the citric acid cycle at the aconitase step has profound and widespread consequences for cellular function and organismal health.

Accumulation of Citrate and Disruption of Energy Metabolism

The immediate biochemical consequence of aconitase inhibition is the massive accumulation of citrate within the mitochondria and subsequently in the cytoplasm.[2] This buildup has several detrimental effects:

-

Energy Depletion: The primary function of the citric acid cycle is to generate reducing equivalents (NADH and FADH2) for the electron transport chain, which drives the production of ATP, the cell's main energy currency. Halting the cycle severely curtails ATP synthesis, leading to a cellular energy crisis.

-

Feedback Inhibition: High levels of citrate can allosterically inhibit key enzymes in glycolysis, such as phosphofructokinase, further restricting the cell's ability to generate energy.

Systemic Toxicity

The cellular energy deficit and metabolic dysregulation manifest as systemic toxicity, affecting multiple organ systems. The central nervous and cardiovascular systems are particularly vulnerable due to their high energy demands.[11][12] Clinical signs of fluoroacetate poisoning, which are expected to be similar for this compound, include a characteristic latent period followed by symptoms such as nausea, vomiting, cardiac arrhythmias, and neurological disturbances like seizures.[8][13][14] Death can result from cardiac or respiratory failure.[11][12]

Table 1: Summary of Key Molecular Events and Physiological Consequences

| Step | Molecular Event | Key Enzymes Involved | Immediate Consequence | Systemic Effect |

| 1. Uptake & Activation | Conversion of FIAA to Fluoroiodoacetyl-CoA | Acetyl-CoA Synthetase | Formation of the activated intermediate | Entry into central metabolism |

| 2. Lethal Synthesis | Condensation with Oxaloacetate | Citrate Synthase | Formation of Fluoroiodocitrate | Production of the toxic metabolite |

| 3. Enzyme Inhibition | Inactivation of Aconitase | Aconitase | Blockade of the Citric Acid Cycle | Disruption of cellular respiration |

| 4. Metabolic Disruption | Accumulation of Citrate | - | Depletion of cellular ATP | Cellular energy crisis |

| 5. Systemic Toxicity | Multi-organ dysfunction | - | Cellular damage and death | Organ failure and death |

PART 4: Experimental Protocols for Studying the Mechanism of Action

Investigating the precise mechanism of this compound requires a combination of in vitro and in vivo experimental approaches. The following protocols are based on established methods for studying fluoroacetate and can be adapted for FIAA.

In Vitro Enzyme Inhibition Assay

This protocol aims to quantify the inhibitory effect of fluoroiodocitrate on aconitase activity.

Methodology:

-

Preparation of Reagents:

-

Purified aconitase enzyme.

-

Substrate solution (e.g., citrate or isocitrate).

-

Fluoroiodocitrate (synthesized or commercially sourced).

-

Assay buffer (e.g., Tris-HCl buffer at optimal pH for aconitase).

-

Detection reagent (e.g., a reagent that reacts with the product of the aconitase reaction to produce a measurable signal).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer and varying concentrations of fluoroiodocitrate.

-

Add a constant amount of purified aconitase to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Perform kinetic studies (e.g., by varying substrate concentrations) to determine the mechanism of inhibition (e.g., competitive, non-competitive).[15]

-

Cell-Based Assay for Citrate Accumulation

This protocol measures the increase in intracellular citrate levels in response to FIAA treatment, providing evidence for aconitase inhibition in a cellular context.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line (e.g., a cell line with high metabolic activity) in appropriate growth medium.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound for different time periods.

-

Include a vehicle-treated control group.

-

-

Metabolite Extraction:

-

After treatment, wash the cells with ice-cold saline.

-

Lyse the cells and extract the intracellular metabolites using a suitable method (e.g., methanol-chloroform extraction).

-

-

Citrate Quantification:

-

Quantify the citrate levels in the cell extracts using a commercially available citrate assay kit or by analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

Normalize the citrate levels to the total protein concentration in each sample.

-

Compare the citrate levels in the FIAA-treated groups to the control group to determine the dose- and time-dependent effects of FIAA on citrate accumulation.

-

Diagram of the Experimental Workflow for Cellular Citrate Accumulation Assay

Caption: Workflow for assessing intracellular citrate accumulation following FIAA treatment.

PART 5: Conclusion and Future Directions

The mechanism of action of this compound in biological systems is best understood through the lens of "lethal synthesis," a process extensively characterized for the analogous compound, fluoroacetic acid. By undergoing metabolic conversion to fluoroiodocitrate, FIAA is transformed into a potent inhibitor of aconitase, a critical enzyme in the citric acid cycle. The resulting blockade of cellular respiration leads to a profound energy deficit and systemic toxicity.

Future research should focus on directly confirming the proposed metabolic pathway for FIAA and characterizing the kinetics of aconitase inhibition by fluoroiodocitrate. Furthermore, investigating the specific cellular uptake and transport mechanisms for FIAA will provide a more complete picture of its toxicological profile. A deeper understanding of these processes is essential for the development of potential therapeutic interventions for poisonings and for guiding the safe handling and use of this and related compounds.

References

-

Wikipedia. Lethal synthesis. [Link]

-

Pronczuk, J., & Moy, G. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 25(5), 453-462. [Link]

-

Lauble, H., Kennedy, M. C., Beinert, H., & Stout, C. D. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences, 93(24), 13699-13703. [Link]

-

Villafranca, J. J., & Platus, E. (1973). Fluorocitrate inhibition of aconitase. Reversibility of the inactivation. Biochemical and Biophysical Research Communications, 55(4), 1197-1207. [Link]

-

Fanshier, D. W., Gottwald, L. K., & Kun, E. (1964). The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase. The Journal of biological chemistry, 239, 425-434. [Link]

-

Phys.org. (2011). Understanding lethal synthesis. [Link]

-

Wikipedia. Aconitase. [Link]

-

Wikipedia. Fluorocitric acid. [Link]

-

PlumX. Fluorocitrate inhibition of aconitase. Reversibility of the inactivation. [Link]

-

Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of applied toxicology: JAT, 26(2), 148-161. [Link]

-

Goncharov, N., Glashkina, L., Savelieva, E., Zinchenko, V., Kuznetsov, S., Vinokurov, M., ... & Radilov, A. (2008). Fluoroacetate. In Encyclopedia of Toxicology (pp. 353-356). [Link]

-

ResearchGate. Toxicology of fluoroacetate: A review, with possible directions for therapy research. [Link]

-

Taylor & Francis Online. Fluoroacetate – Knowledge and References. [Link]

-

Ward, P. F., & Huskisson, N. S. (1972). The metabolism of fluoroacetate in lettuce. Biochemical Journal, 127(4), 88P. [Link]

-

International Labour Organization. International Chemical Safety Cards: FLUOROACETIC ACID. [Link]

-

Taylor & Francis Online. Fluoroacetic acid – Knowledge and References. [Link]

-

Centers for Disease Control and Prevention. International Chemical Safety Cards (ICSCs): ICSC 0274 - FLUOROACETIC ACID. [Link]

-

ResearchGate. (PDF) Enzyme inhibition by fluoro compounds. [Link]

-

Bibby, M. C., & Double, J. A. (1989). Flavone 8-acetic acid: our current understanding of its mechanism of action in solid tumours. International journal of experimental & clinical chemotherapy, 2(1-3), 11-16. [Link]

-

Chemistry LibreTexts. 10.4: Enzyme Inhibition. [Link]

-

Dutta-Roy, A. K. (2000). Cellular uptake of long-chain fatty acids: role of membrane-associated fatty-acid-binding/transport proteins. Cellular and Molecular Life Sciences CMLS, 57(10), 1360-1372. [Link]

-

Ali, M. H., & Lalloo, C. (2010). In vitro release characteristics and cellular uptake of poly(D,L-lactic-co-glycolic acid) nanoparticles for topical delivery of antisense oligodeoxynucleotides. Journal of Pharmacy and Pharmacology, 62(7), 843-851. [Link]

-

Le, T., & E-mail, T. L. (2020). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 25(21), 5193. [Link]

-

YouTube. (2023). Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. [Link]

-

YouTube. (2016). Enzyme Function and Inhibition. [Link]

-

Gal, E. M., Drewes, P. A., & Taylor, N. F. (1961). Metabolism of fluoroacetic acid-2-C14 in the intact rat. Archives of Biochemistry and Biophysics, 93(1), 1-14. [Link]

-

Iannotti, F. A., & Di Marzo, V. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7622. [Link]

-

Matherly, L. H., & Goldman, I. D. (2003). Membrane transporters and folate homeostasis; intestinal absorption, transport into systemic compartments and tissues. Current drug metabolism, 4(4), 281-301. [Link]

-

Mashek, D. G. (2006). Cellular fatty acid uptake: the contribution of metabolism. Current opinion in lipidology, 17(3), 274-278. [Link]

-

Biggadike, K., Allen, A., Baker, T. S., Bayliss, M. K., Binnie, A., D'Arcy-Slater, S., ... & Wilson, K. (2007). Metabolism and disposition of fluticasone furoate, an enhanced-affinity glucocorticoid, in humans. Drug metabolism and disposition, 35(10), 1888-1896. [Link]

-

YouTube. (2017). Metabolism | Fatty Acid Oxidation: Part 1 Ninja Nerd. [Link]

Sources

- 1. Lethal synthesis - Wikipedia [en.wikipedia.org]

- 2. phys.org [phys.org]

- 3. Cellular uptake of long-chain fatty acids: role of membrane-associated fatty-acid-binding/transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorocitric acid - Wikipedia [en.wikipedia.org]

- 6. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aconitase - Wikipedia [en.wikipedia.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. ICSC 0274 - FLUOROACETIC ACID [chemicalsafety.ilo.org]

- 13. researchgate.net [researchgate.net]

- 14. FLUOROACETIC ACID [training.itcilo.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Unlocking Cellular Mechanisms: A Technical Guide to the Research Applications of Fluoroiodoacetic Acid

Foreword: The Emergence of a Multifunctional Chemical Probe

In the landscape of chemical biology and drug discovery, the strategic incorporation of halogen atoms has consistently yielded probes of exceptional utility. Fluoroiodoacetic acid (FIAA), a simple yet potent molecule, stands at the intersection of several key research domains. Its unique combination of a fluorine atom, an iodine atom, and a carboxylic acid moiety on a two-carbon backbone makes it a versatile tool for interrogating complex biological systems. This guide provides an in-depth exploration of the potential research applications of FIAA, offering both foundational knowledge and actionable protocols for researchers, scientists, and drug development professionals. We will delve into its utility in proteomics, its promise as a positron emission tomography (PET) imaging agent, its role as a potent enzyme inhibitor, and its burgeoning potential in the preclinical stages of drug development.

Section 1: Physicochemical Properties and Synthesis of this compound

This compound (FIAA) is a haloacetic acid with the chemical formula C₂H₂FIO₂. Its structure is characterized by a carbon backbone substituted with a fluorine atom, an iodine atom, and a carboxylic acid group.

| Property | Value | Source |

| CAS Number | 471-45-4 | [1] |

| Molecular Formula | C₂H₂FIO₂ | [1] |

| Molecular Weight | 203.93 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

A note on handling: this compound is classified as a dangerous good for transport and should be handled with appropriate safety precautions in a laboratory setting. It is intended for research use only and not for diagnostic or therapeutic use.[1]

The synthesis of FIAA can be achieved through various organic chemistry routes, often involving halogen exchange reactions. While specific, detailed synthesis protocols for FIAA are not broadly published in standard literature, analogous syntheses of fluorinated and iodinated small molecules suggest that it can be prepared from precursors such as bromoacetic acid or iodoacetic acid through nucleophilic substitution reactions. For instance, a common route for synthesizing fluorinated carboxylic acids involves the reaction of a corresponding bromo- or iodo-ester with a fluoride source, followed by hydrolysis of the ester.

Section 2: this compound in Proteomics: A Tool for Cysteine Modification and Quantitation

The iodoacetamide functional group is a well-established tool in proteomics for the alkylation of cysteine residues. This reaction is crucial for preventing the formation of disulfide bonds and for enabling accurate protein identification and quantification by mass spectrometry. While iodoacetic acid (IAA) is commonly used, FIAA offers unique advantages.

Mechanism of Cysteine Alkylation

FIAA, similar to IAA, acts as an electrophile that reacts with the nucleophilic thiol group of cysteine residues in proteins. The reaction proceeds via an Sₙ2 mechanism, resulting in a stable thioether bond.

// Reactants FIAA [label="this compound (FIAA)"]; Cysteine [label="Protein-Cysteine-SH"];

// Transition State TS [label="Transition State", shape=box, style=dashed];

// Products AlkylatedCysteine [label="S-Carboxymethylcysteine Derivative"]; Iodide [label="Iodide Ion (I⁻)"];

// Pathway FIAA -> TS [label="Nucleophilic attack by thiol"]; Cysteine -> TS; TS -> AlkylatedCysteine; TS -> Iodide; }

Workflow for FIAA-mediated cysteine alkylation.

Potential for Advanced Proteomic Workflows

The presence of the fluorine atom in FIAA opens up possibilities beyond simple alkylation:

-

¹⁹F NMR Spectroscopy: The fluorine atom provides a unique spectroscopic handle for studying protein structure and dynamics using ¹⁹F Nuclear Magnetic Resonance (NMR).

-

PET Imaging: Radiolabeling FIAA with ¹⁸F allows for the in vivo tracking of proteins and peptides, as will be discussed in the next section.

-

Quantitative Proteomics: Similar to the use of O¹⁸-labeled iodoacetic acid, FIAA can be synthesized with stable isotopes for mass spectrometry-based protein quantitation.[3]

Experimental Protocol: Alkylation of Cysteine Residues in a Protein Sample

This protocol is adapted from standard cysteine alkylation procedures and is suitable for preparing protein samples for mass spectrometry analysis.

-

Protein Solubilization and Reduction:

-

Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5).

-

Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

-

Cool the sample to room temperature.

-

-

Alkylation with FIAA:

-

Prepare a fresh stock solution of FIAA (e.g., 100 mM in the same buffer).

-

Add the FIAA solution to the protein sample to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).

-

Incubate in the dark at room temperature for 20 minutes.

-

-

Quenching the Reaction:

-

Add DTT to a final concentration of 5 mM to quench any unreacted FIAA.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Cleanup:

-

The protein sample is now ready for downstream applications such as buffer exchange, dialysis, or enzymatic digestion (e.g., with trypsin).

-

Section 3: [¹⁸F]this compound: A Novel Probe for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in vivo. The development of novel PET tracers is a critical area of research. The presence of a fluorine atom in FIAA makes it an excellent candidate for radiolabeling with the positron-emitting isotope fluorine-18 (¹⁸F).

Rationale for [¹⁸F]FIAA as a PET Tracer

Several factors support the potential of [¹⁸F]FIAA as a valuable PET tracer:

-

Metabolic Trapping: As an analogue of acetic acid, [¹⁸F]FIAA is likely to be taken up by cells and participate in metabolic pathways, such as fatty acid metabolism. Its altered structure may lead to metabolic trapping, allowing for clear imaging signals.

-

Tumor Imaging: Many cancer cells exhibit altered metabolism, including increased fatty acid synthesis. [¹⁸F]FIAA could potentially be used to visualize tumors.[4]

-

Neuroimaging: The brain utilizes acetate as an energy source, suggesting a role for [¹⁸F]FIAA in neuroimaging applications.

Proposed Radiosynthesis of [¹⁸F]FIAA

The synthesis of [¹⁸F]FIAA can be adapted from established methods for producing ¹⁸F-labeled compounds. A common strategy involves nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.

// Nodes Start [label="[¹⁸F]Fluoride Production\n(Cyclotron)"]; Precursor [label="Bromo- or Iodoacetic Acid Ester Precursor"]; Reaction [label="Nucleophilic Substitution\n(Kryptofix 2.2.2, K₂CO₃)"]; Intermediate [label="[¹⁸F]this compound Ester"]; Hydrolysis [label="Acid or Base Hydrolysis"]; Purification [label="HPLC Purification"]; Final [label="[¹⁸F]this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Precursor -> Reaction; Reaction -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> Purification; Purification -> Final; }

Proposed radiosynthesis workflow for [¹⁸F]FIAA.

Experimental Protocol: Automated Synthesis of [¹⁸F]FIAA

This protocol is a conceptual adaptation based on the automated synthesis of other ¹⁸F-labeled tracers.[5]

-

[¹⁸F]Fluoride Trapping and Elution:

-

Aqueous [¹⁸F]fluoride from a cyclotron is trapped on an anion exchange cartridge.

-

The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

-

-

Azeotropic Drying:

-

The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C).

-

-

Radiolabeling Reaction:

-

The precursor (e.g., ethyl bromoiodoacetate) dissolved in a suitable solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride.

-

The reaction mixture is heated (e.g., 120°C) for a specified time (e.g., 10 minutes) to facilitate the nucleophilic substitution.

-

-

Hydrolysis:

-

After cooling, an acid (e.g., HCl) or base (e.g., NaOH) solution is added to hydrolyze the ester group.

-

The mixture is heated briefly to complete the hydrolysis.

-

-

Purification:

-

The crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

-

The fraction containing [¹⁸F]FIAA is collected.

-

-

Formulation:

-

The collected fraction is reformulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo administration.

-

Section 4: this compound as an Enzyme Inhibitor: Disrupting Cellular Metabolism

The structural similarity of FIAA to fluoroacetic acid, a potent metabolic poison, strongly suggests that FIAA also functions as an enzyme inhibitor. Fluoroacetic acid is known to be converted in vivo to fluorocitrate, which then inhibits aconitase, a key enzyme in the Krebs cycle.[6] This "lethal synthesis" leads to a disruption of cellular energy production.

The "Lethal Synthesis" Mechanism

It is highly probable that FIAA follows a similar path of metabolic activation to become a potent enzyme inhibitor.

// Nodes FIAA [label="this compound (FIAA)"]; FluoroacetylCoA [label="Fluoroacetyl-CoA", fillcolor="#FBBC05"]; Fluorocitrate [label="Fluorocitrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aconitase [label="Aconitase (Krebs Cycle Enzyme)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; KrebsCycle [label="Krebs Cycle Disruption"];

// Edges FIAA -> FluoroacetylCoA [label="Acetyl-CoA Synthetase"]; FluoroacetylCoA -> Fluorocitrate [label="Citrate Synthase"]; Fluorocitrate -> Aconitase [label="Inhibition", style=dashed, color="#EA4335"]; Aconitase -> KrebsCycle [label="Leads to"]; }

The proposed "lethal synthesis" pathway for FIAA.

Potential for Irreversible Inhibition

Halogenated compounds can act as irreversible enzyme inhibitors, often referred to as "suicide inhibitors."[7] In this mechanism, the enzyme processes the inhibitor, which is then converted into a reactive species that covalently binds to the enzyme's active site, leading to permanent inactivation.[8][9] The presence of both fluorine and iodine in FIAA may enhance its potential as an irreversible inhibitor.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of FIAA on a target enzyme, such as aconitase.

-

Enzyme and Substrate Preparation:

-

Purify or obtain a commercially available source of the target enzyme (e.g., aconitase).

-

Prepare a stock solution of the enzyme in a suitable assay buffer.

-

Prepare a stock solution of the enzyme's substrate (e.g., citrate for aconitase).

-

-

Inhibition Assay:

-

In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of FIAA.

-

Pre-incubate the enzyme with FIAA for a defined period to allow for potential binding and inhibition.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a product or cofactor (e.g., NAD⁺/NADH).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each FIAA concentration.

-

Plot the reaction rates against the FIAA concentration to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the inhibitor's potency.

-

| Parameter | Description |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| Kᵢ | The inhibition constant, representing the affinity of the inhibitor for the enzyme. |

| k_inact | The inactivation rate constant for irreversible inhibitors. |

Section 5: this compound in Drug Development: A Preclinical Perspective

The multifaceted nature of FIAA makes it an intriguing candidate for preclinical drug development, particularly in the field of oncology.

Anticancer Potential

The ability of FIAA to disrupt cellular metabolism, a hallmark of cancer, suggests its potential as an anticancer agent. By inhibiting the Krebs cycle, FIAA could selectively target cancer cells with high metabolic rates. Furthermore, related fatty acid molecules have demonstrated cytotoxic effects on tumor cells.[10]

Drug Delivery and Prodrug Strategies

The carboxylic acid group of FIAA can be modified to create prodrugs with improved pharmacokinetic properties. For example, esterification could enhance cell permeability, with the ester being cleaved by intracellular esterases to release the active FIAA.

Experimental Protocol: Cytotoxicity Assay

This protocol outlines a standard method to evaluate the cytotoxic effects of FIAA on cancer cell lines.

-

Cell Culture:

-

Culture a cancer cell line of interest (e.g., a glioblastoma or breast cancer cell line) in appropriate media and conditions.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment with FIAA:

-

Prepare a series of dilutions of FIAA in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of FIAA.

-

Include a vehicle control (medium without FIAA).

-

-

Incubation:

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assessment:

-

Assess cell viability using a suitable assay, such as the MTT assay, which measures mitochondrial activity.

-

Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each FIAA concentration relative to the vehicle control.

-

Plot the cell viability against the FIAA concentration to determine the half-maximal effective concentration (EC₅₀), which represents the concentration of FIAA that causes a 50% reduction in cell viability.

-

Conclusion and Future Directions

This compound, while a structurally simple molecule, holds immense potential as a versatile research tool. Its unique combination of functional groups allows for its application in diverse fields, from the detailed molecular investigations in proteomics to the whole-organism imaging capabilities of PET. The strong evidence for its role as an enzyme inhibitor, based on the well-understood mechanism of fluoroacetic acid, opens up exciting avenues for its use in studying cellular metabolism and as a potential therapeutic agent.

The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to explore the multifaceted applications of FIAA. Further research is needed to fully elucidate its specific targets, optimize its use in various experimental settings, and realize its full potential in advancing our understanding of biology and medicine. The journey of FIAA from a simple chemical entity to a powerful research probe is just beginning, and its future applications are limited only by the ingenuity of the scientific community.

References

-

A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

Enzyme Inhibition. (n.d.). Retrieved January 17, 2026, from [Link]

-

Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023, August 3). Microbe Notes. Retrieved January 17, 2026, from [Link]

-

Synthesis and F-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer. (n.d.). Lirias. Retrieved January 17, 2026, from [Link]

-

Enzyme inhibitor. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

A Fully Automated Synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic Acid ([18F]FTHA) on the Elixys Radiosynthesizer. (2024, February 29). NIH. Retrieved January 17, 2026, from [Link]

-

The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

2-18F-Fluoropropionic Acid as a PET Imaging Agent for Prostate Cancer. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

Cytotoxic effects of free fatty acids on ascites tumor cells. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Perfluorooctanoic Acid for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. A Fully Automated Synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic Acid ([18F]FTHA) on the Elixys Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biochem.du.ac.in [biochem.du.ac.in]

- 8. microbenotes.com [microbenotes.com]

- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 10. Cytotoxic effects of free fatty acids on ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Management of Fluoroiodoacetic Acid for Research and Development

Section 1: Executive Summary & Hazard Overview

Fluoroiodoacetic acid (CAS No. 471-45-4) is a halogenated carboxylic acid intended for laboratory use only.[1] Due to a lack of comprehensive, specific toxicological data, this guide establishes safety protocols based on the well-documented, extreme toxicity of its close structural analog, fluoroacetic acid (FAA). Fluoroacetic acid is known to be fatal if swallowed, corrosive, and capable of causing severe skin burns and eye damage.[2] It can be absorbed through the skin, and the toxic effects may have a delayed onset.[2][3] Therefore, this compound must be handled with the highest degree of caution, treating it as a substance with the potential for severe or fatal toxicity.

This document provides a framework for researchers, scientists, and drug development professionals to establish safe handling procedures, mitigate risks, and respond effectively to emergencies. The core principle of this guide is the "Hierarchy of Controls," which prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

| Hazard Classification | Description | Primary Analogs for Data |

| Acute Toxicity (Oral) | Assumed to be Category 1 or 2 (Fatal if swallowed). | Fluoroacetic Acid[4] |

| Skin Corrosion/Irritation | Assumed to be Category 1 (Causes severe skin burns and eye damage). | Fluoroacetic Acid, Difluoroacetic Acid |